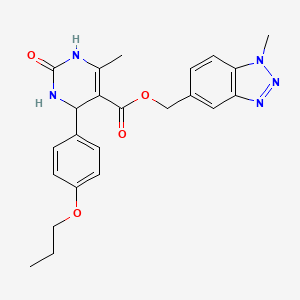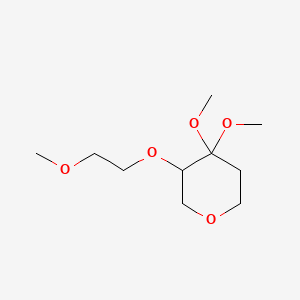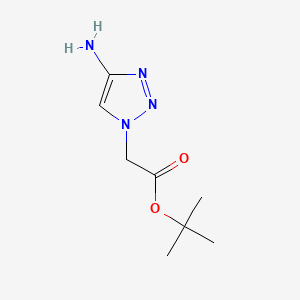![molecular formula C10H15F4NO4 B6606133 2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid CAS No. 1849788-75-5](/img/structure/B6606133.png)
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of fluorine atoms in the molecule adds unique properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid typically involves the protection of an amino acid derivative with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid has several applications in scientific research:
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during chain elongation.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations. The fluorine atoms in the molecule can influence the electronic properties, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in the amino acid backbone.
Fluorinated amino acids: Compounds like 4,4,5,5-tetrafluoropentanoic acid without the Boc group.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid is unique due to the combination of the Boc protecting group and multiple fluorine atoms. This dual functionality provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4,4,5,5-tetrafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F4NO4/c1-9(2,3)19-8(18)15-5(6(16)17)4-10(13,14)7(11)12/h5,7H,4H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNWWYXBXCWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F4NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)





![2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B6606105.png)
![(2S)-2-(2-{1-[(4S,7S,10S,13S,16S)-13-[(2S)-butan-2-yl]-10-(2-carbamoylethyl)-7-(carbamoylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentaazacycloicosan-4-yl]-N-pentylformamido}acetamido)-N-(carbamoylmethyl)-4-methylpentanamide](/img/structure/B6606111.png)
![4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B6606114.png)
![rac-(1R,5S,7S)-3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606125.png)
![2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B6606132.png)
![(2S)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dimethylpiperazine hydrochloride](/img/structure/B6606141.png)
